6-Chloro-7-(trifluoromethyl)quinoline
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Overview
Description
6-Chloro-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C10H5ClF3N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(trifluoromethyl)quinoline typically involves the introduction of a trifluoromethyl group and a chlorine atom into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 6-trifluoromethyl-5,7,8-trifluoroquinoline with Me2PSiMe3 results in the formation of dimethylphosphano derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization and fluorination reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-(trifluoromethyl)quinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organometallic compounds like MeLi, n-BuLi, and PhMgBr.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which can exhibit unique biological and chemical properties .
Scientific Research Applications
6-Chloro-7-(trifluoromethyl)quinoline has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential antimalarial, antibacterial, and antiviral agents.
Biology: The compound serves as a building block for enzyme inhibitors and other biologically active molecules.
Industry: It is used in the production of liquid crystals and other advanced materials
Mechanism of Action
The mechanism of action of 6-Chloro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For example, in medicinal applications, it can inhibit enzymes or interfere with biological pathways, leading to its therapeutic effects. The trifluoromethyl group enhances the compound’s biological activity by increasing its lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinoline
- 2-Chloro-4-(trifluoromethyl)quinoline
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
Uniqueness
6-Chloro-7-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H5ClF3N |
---|---|
Molecular Weight |
231.60 g/mol |
IUPAC Name |
6-chloro-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-8-4-6-2-1-3-15-9(6)5-7(8)10(12,13)14/h1-5H |
InChI Key |
HHHNELTWYXLTRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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